2-Methoxyisobutylisonitrile

Übersicht

Beschreibung

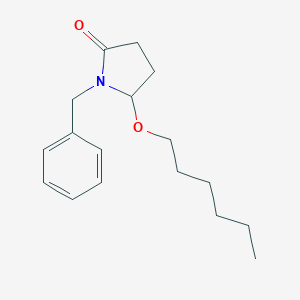

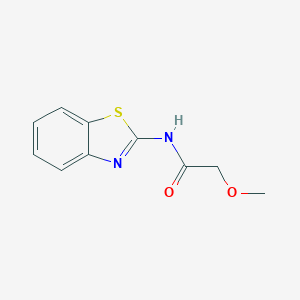

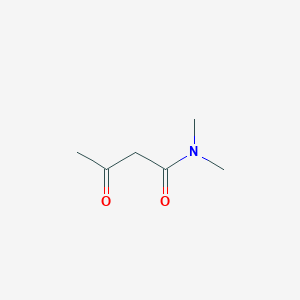

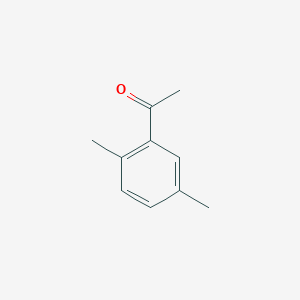

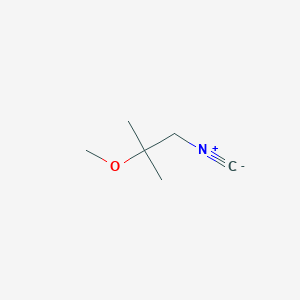

2-Methoxyisobutylisonitrile (MIBI), also known as 1-isocyano-2-methoxy-2-methylpropane, is a compound with the molecular formula C6H11NO . It is used as a key starting material in the preparation of the complex technetium (99mTc) hexakis(2-methoxyisobutylisonitrile) (technetium (99mTc) Sestamibi) .

Synthesis Analysis

The synthesis of 2-Methoxyisobutylisonitrile (MIBI) can be achieved by a modified and improved procedure in a two-step process with an overall yield of 53% . The preparation of its copper and technetium-99m complexes is also presented .

Molecular Structure Analysis

The molecular structure of 2-Methoxyisobutylisonitrile consists of 6 carbon atoms, 11 hydrogen atoms, and 1 nitrogen atom . The IUPAC name for this compound is 1-isocyano-2-methoxy-2-methylpropane .

Physical And Chemical Properties Analysis

The molecular weight of 2-Methoxyisobutylisonitrile is 113.16 g/mol . It has a computed XLogP3-AA value of 0.4, indicating its lipophilicity . It has 0 hydrogen bond donors and 2 hydrogen bond acceptors . The compound has a rotatable bond count of 2 .

Wissenschaftliche Forschungsanwendungen

Myocardial Perfusion Imaging

2-Methoxyisobutylisonitrile (MIBI) is primarily known for its application in myocardial perfusion imaging. It is used in the form of Technetium (99mTc) sestamibi , a radioisotope complex, which is a standard diagnostic tool in nuclear medicine for assessing blood flow to the heart muscle . This imaging technique helps in diagnosing coronary artery disease and evaluating myocardial infarction.

Pharmaceutical Synthesis

MIBI is synthesized through a modified procedure that results in a cationic complex useful as a myocardial perfusion agent . The synthesis process has been improved to achieve better yields and facilitate the preparation of its copper and technetium-99m complexes.

Radioisotope Complex Formation

The compound forms complexes with metals, notably with technetium-99m , which is the most commonly used medical radioisotope worldwide . These complexes are crucial for various diagnostic procedures, including the aforementioned myocardial perfusion imaging.

Wirkmechanismus

Target of Action

The primary targets of MIBI are the myocardium, parathyroid, and/or breast tissue . The compound is used in nuclear medicine imaging tests to detect coronary artery disease and evaluate myocardial function .

Mode of Action

MIBI is a coordination complex consisting of the radioisotope technetium-99m bound to six methoxyisobutylisonitrile (MIBI) ligands . Following intravenous injection of the drug, MIBI is taken up by its target tissues .

Biochemical Pathways

It is known that mibi is used in single photon emission computed tomography (spect) to detect the gamma ray emitted by the decay of technetium-99m to technetium-99 .

Pharmacokinetics

The pharmacokinetics of MIBI involves its uptake by the target tissues following intravenous injection . The compound is then used in SPECT imaging to detect the gamma ray emitted by the decay of Technetium-99m . .

Result of Action

The primary result of MIBI’s action is the generation of images that can be used to detect coronary artery disease by localizing myocardial ischemia (reversible defects) and infarction (non-reversible defects), and to evaluate myocardial function . This information can be used to make patient management decisions .

Action Environment

The action, efficacy, and stability of MIBI can be influenced by various environmental factors It’s important to note that the preparation and storage conditions of MIBI can impact its effectiveness. For instance, the preparation of MIBI involves a heating step, and inadequate heating can result in solutions with lower radiochemical purity .

Safety and Hazards

2-Methoxyisobutylisonitrile is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It is highly flammable and toxic in contact with skin . It may cause damage to organs and is fatal if swallowed or inhaled . It is recommended to use this compound only in a well-ventilated area, wear protective clothing, and avoid breathing its dust, fume, gas, mist, vapors, or spray .

Zukünftige Richtungen

Technetium 99m sestamibi, which uses 2-Methoxyisobutylisonitrile as a key starting material, is widely used in medical imaging for the assessment of myocardial perfusion, breast cancer detection, and localization of hyperfunctioning parathyroid tissues . It is expected that the use of this compound will continue to play a significant role in nuclear medicine .

Eigenschaften

IUPAC Name |

1-isocyano-2-methoxy-2-methylpropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO/c1-6(2,8-4)5-7-3/h5H2,1-2,4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJJFNFYPZOHRHM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C[N+]#[C-])OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20148933 | |

| Record name | 2-Methoxyisobutyl isonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20148933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

113.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methoxyisobutylisonitrile | |

CAS RN |

109434-22-2 | |

| Record name | 2-Methoxyisobutylisonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0109434222 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Methoxyisobutyl isonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20148933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-METHOXYISOBUTYL ISONITRILE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2K3X4G63S7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

A: 2-Methoxyisobutylisonitrile, primarily known as a ligand in the radiopharmaceutical technetium-99m hexakis (2-methoxyisobutylisonitrile) (⁹⁹mTc-MIBI), interacts with cells through a unique mechanism. ⁹⁹mTc-MIBI is a lipophilic cation, meaning it is attracted to negatively charged environments like the inside of cells. Its uptake is influenced by both the plasma membrane potential and, importantly, the mitochondrial membrane potential. [, ] This suggests ⁹⁹mTc-MIBI accumulates in mitochondria in response to the negative potential difference across their membranes.

ANone: The research papers primarily focus on 2-Methoxyisobutylisonitrile as a ligand in a radiopharmaceutical. Its catalytic properties and applications in other contexts are not discussed.

A: While the provided research papers do not detail specific computational chemistry studies, they highlight the potential for utilizing ⁹⁹mTc-MIBI's gamma-emitting properties to investigate cellular bioenergetics, including mitochondrial membrane potential (ΔΨ). [] This suggests that computational modeling could be valuable for understanding the interactions of ⁹⁹mTc-MIBI with its biological targets and for designing novel derivatives with improved properties.

A: The research papers focus on 2-Methoxyisobutylisonitrile complexed with technetium-99m. While they don't delve into detailed SAR studies of the ligand itself, it's clear that the overall lipophilicity and charge of the ⁹⁹mTc-MIBI complex are critical for its biological activity. [, ] The research suggests that modifying these properties could impact cellular uptake and retention, potentially leading to agents with altered target specificity or pharmacokinetic profiles.

A: The provided research emphasizes the clinical use of ⁹⁹mTc-MIBI, which is formulated as a kit (Cardiolite®). [] This kit requires the addition of sodium [⁹⁹mTc]pertechnetate eluted from a ⁹⁹Mo-⁹⁹mTc generator. [] This two-step procedure ensures the formation of ⁹⁹mTc-MIBI with high radiochemical purity, a critical factor for its application in nuclear medicine imaging.

A: As 2-Methoxyisobutylisonitrile is used as a component in a radiopharmaceutical, its handling and disposal are subject to strict regulations regarding radioactive materials. The research papers do not explicitly discuss SHE regulations but mention ethical review board approval and patient consent, underlining the importance of ethical considerations in research involving human subjects. []

A: Research indicates that ⁹⁹mTc-MIBI is rapidly metabolized in mice following intravenous injection. [] While the exact metabolic pathway is not elaborated upon, this finding is crucial for understanding the in vivo behavior of ⁹⁹mTc-MIBI. Further research is needed to fully characterize its absorption, distribution, metabolism, and excretion (ADME) profile in different species, including humans.

A: Research demonstrates the efficacy of ⁹⁹mTc-MIBI in visualizing various tumor types in vivo, including lung cancer, [, ] osteosarcoma, [] and bone metastases. [] The ability of ⁹⁹mTc-MIBI to accumulate in these tumors allows for their detection via single-photon emission computed tomography (SPECT) imaging.

A: Yes, research indicates that the expression of P-glycoprotein, a multidrug resistance transporter protein, can influence the uptake and washout of ⁹⁹mTc-MIBI. [] Increased P-glycoprotein expression has been associated with lower ⁹⁹mTc-MIBI accumulation in tumor cells. [] This finding highlights the potential for cross-resistance mechanisms, where cells resistant to one P-glycoprotein substrate might also show reduced sensitivity to ⁹⁹mTc-MIBI.

A: While the research papers don't extensively discuss the toxicology of ⁹⁹mTc-MIBI, one study observed reduced toxicity of carrier-added ⁹⁹mTc-MIBI in multidrug-resistant cells compared to their drug-sensitive counterparts. [] This finding suggests that the toxicity profile of ⁹⁹mTc-MIBI might vary depending on cell type and the presence of multidrug resistance mechanisms.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.